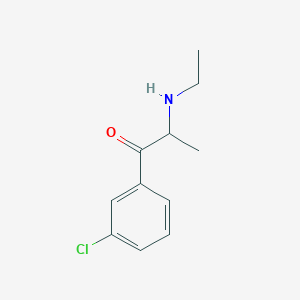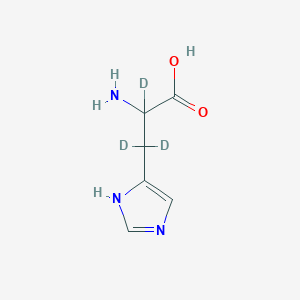
3-(Methylamino)-3-phenylpropanamide hydrochloride
Vue d'ensemble
Description
3-(Methylamino)-3-phenylpropanamide hydrochloride, also known as MPHP HCl, is a synthetic stimulant drug that belongs to the cathinone class of compounds. It is a white crystalline powder that is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
- Chemoselective Reactions and Synthesis of Chiral Compounds : The reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide has been explored for the synthesis of hexahydro-4-pyrimidinones and oxazolidines, demonstrating its utility in chemoselective reactions (Hajji et al., 2002).
Physical Properties and Characterization
- Solubility and Metastable Zone Width Determination : Studies on solubility, metastable zone width, and induction period of (R)-3-(methylamino)-1-phenylpropanol hydrochloride (MPH) in ethanol provide insights into its physical properties and potential applications in materials science (Zhu et al., 2011).
Synthesis Methods and Optimization
- Optimized Synthesis of Atomoxetine Hydrochloride : Research on optimizing the synthesis of racemic atomoxetine, an important intermediate for atomoxetine hydrochloride, used 3-methylamino-1-phenylpropanol as a starting material, highlighting its role in pharmaceutical synthesis (Zhang Ya-tong, 2008).
- Green Synthesis of Kojic Acid Derivatives : A novel and environmentally friendly method was developed for synthesizing 3-(3-hydroxy-6-methyl-4-oxo-4 H -pyran-2-yl)-3-phenylpropanamide derivatives, demonstrating the compound's potential in green chemistry (Li et al., 2013).
Antimicrobial and Antifungal Studies
- Evaluation of Antimicrobial and Antifungal Activities : Compounds derived from 3-phenylpropanamide showed significant potential when evaluated for antibacterial and antifungal activities, indicating its relevance in the development of new antimicrobial agents (Fuloria et al., 2009).
Computational and Theoretical Studies
- Computational Peptidology and DFT Studies : Computational studies, including density functional theory, have been used to investigate the chemical reactivity and molecular properties of compounds related to 3-(methylamino)-3-phenylpropanamide, aiding in the understanding of their potential as biologically active molecules (Flores-Holguín et al., 2019).
Material Science Applications
- X-ray Powder Diffraction Data Analysis : X-ray powder diffraction data have been reported for S-2-(methylamino)-2-phenylcyclohexan-1-one hydrochloride, an analogue of 3-(methylamino)-3-phenylpropanamide, which contributes to the understanding of its crystal structure and potential applications in material science (Maixner et al., 2017).
Propriétés
IUPAC Name |
3-(methylamino)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12-9(7-10(11)13)8-5-3-2-4-6-8;/h2-6,9,12H,7H2,1H3,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGYKVUHEAJLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)N)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)-3-phenylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride](/img/structure/B1433903.png)
![6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1433904.png)


![7-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1433908.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1433909.png)


![6-Oxa-2-azaspiro[3.4]octane hemioxalate](/img/structure/B1433916.png)